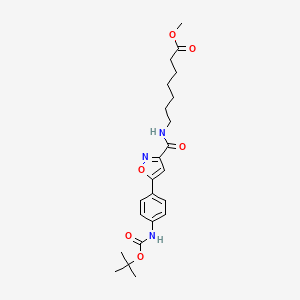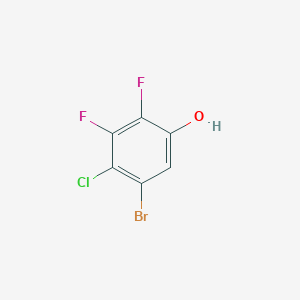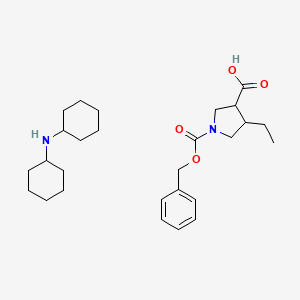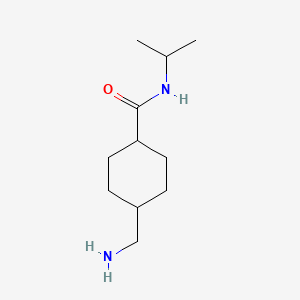![molecular formula C18H26N4O5S B12097417 2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide](/img/structure/B12097417.png)
2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide is a complex organic compound with a unique structure that includes a formamido group, a methylsulfanyl group, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:
Formation of the formamido intermediate: This step involves the reaction of a suitable amine with formic acid or a formylating agent under controlled conditions to form the formamido group.
Introduction of the methylsulfanyl group: This can be achieved by reacting the intermediate with a methylthiolating agent, such as methylthiol or a methylthiolating reagent, under appropriate conditions.
Coupling with the nitrophenyl group: The final step involves the coupling of the intermediate with a nitrophenyl compound, such as 4-nitroaniline, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The formamido group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted amides or thiol derivatives
Wissenschaftliche Forschungsanwendungen
2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may result from the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide can be compared with other similar compounds, such as:
2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide: Lacks the nitrophenyl group, which may result in different chemical and biological properties.
2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-aminophenyl)pentanamide: Contains an aminophenyl group instead of a nitrophenyl group, which may affect its reactivity and biological activity.
2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-methoxyphenyl)pentanamide: Features a methoxyphenyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-12(2)10-16(21-17(24)15(19-11-23)8-9-28-3)18(25)20-13-4-6-14(7-5-13)22(26)27/h4-7,11-12,15-16H,8-10H2,1-3H3,(H,19,23)(H,20,25)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMAYZXZOMUBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCSC)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B12097363.png)




![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)
![Bis[4-(9-H-carbazole)phenyl] sulfone](/img/structure/B12097401.png)
![2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12097406.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B12097421.png)

